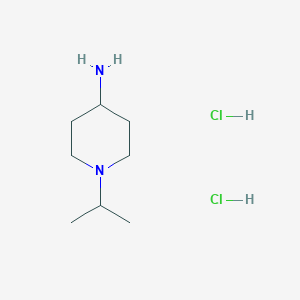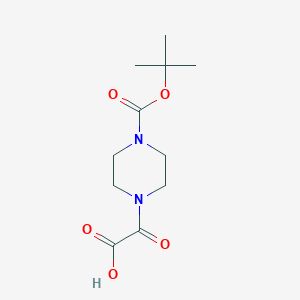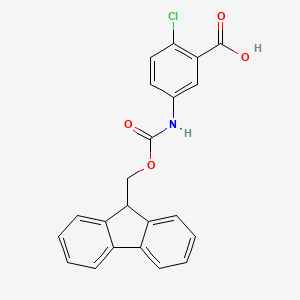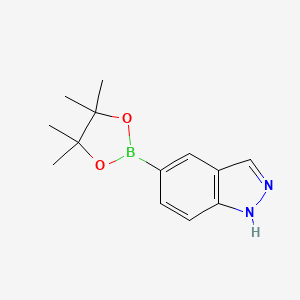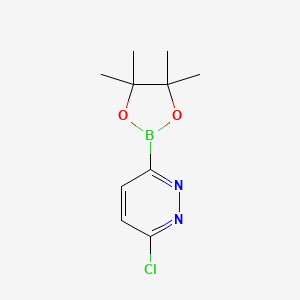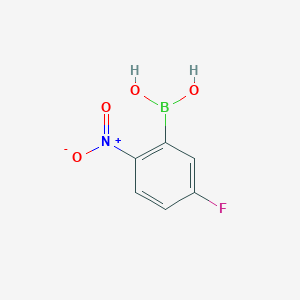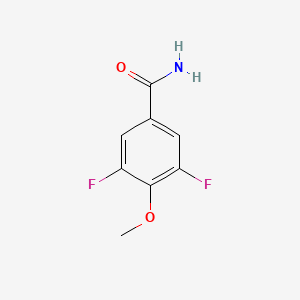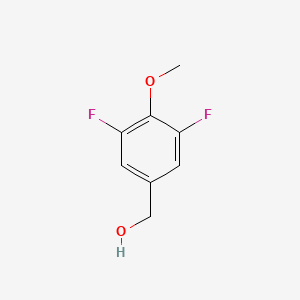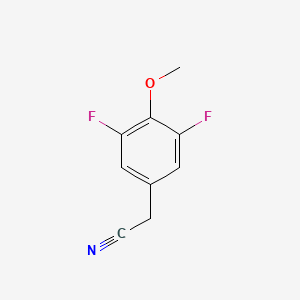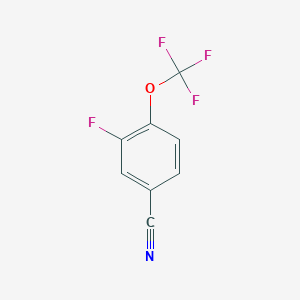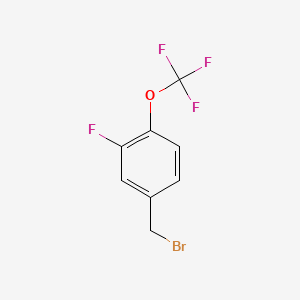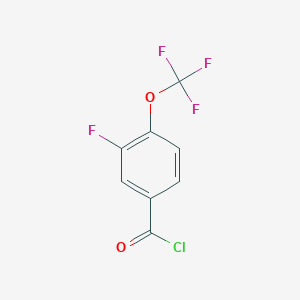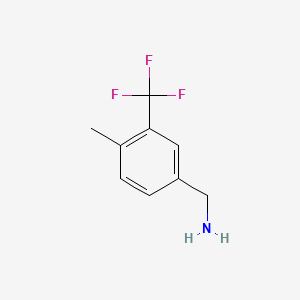
4-Methyl-3-(trifluormethyl)benzylamin
Übersicht
Beschreibung
4-Methyl-3-(trifluoromethyl)benzylamine is an organic compound with the molecular formula C9H10F3N. It is a fluorinated benzylamine derivative, characterized by the presence of a trifluoromethyl group at the meta position and a methyl group at the para position relative to the benzylamine moiety.
Wissenschaftliche Forschungsanwendungen
4-Methyl-3-(trifluoromethyl)benzylamine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: The compound is utilized in the development of fluorinated polymers and materials with unique electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways
Wirkmechanismus
Target of Action
It is known to be an organic intermediate , which suggests it may interact with various biological targets depending on the specific context of its use.
Biochemical Pathways
As an intermediate, it could be involved in a variety of pathways depending on its application. For example, it has been used in the synthesis of 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide derivatives .
Result of Action
As an intermediate, its effects would likely depend on the specific reactions it is involved in and the context of its use. For instance, it has been reported to be used in the synthesis of antifungal agents for use in agriculture or forestry .
Biochemische Analyse
Biochemical Properties
4-Methyl-3-(trifluoromethyl)benzylamine plays a significant role in biochemical reactions, particularly in the synthesis of various derivatives. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been used in the synthesis of 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide derivatives . The interactions of 4-Methyl-3-(trifluoromethyl)benzylamine with these biomolecules can involve binding to active sites, altering enzyme activity, or modifying protein structures.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Methyl-3-(trifluoromethyl)benzylamine can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can remain stable under certain conditions, but it may degrade over time, leading to changes in its activity and effects. Long-term exposure to 4-Methyl-3-(trifluoromethyl)benzylamine in in vitro or in vivo studies can result in alterations in cellular function, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 4-Methyl-3-(trifluoromethyl)benzylamine vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing enzyme activity or modulating cellular responses. At high doses, it can have toxic or adverse effects, including cellular damage or disruption of normal cellular processes. Studies have shown that there are threshold effects, where the compound’s activity changes significantly at certain dosage levels .
Metabolic Pathways
4-Methyl-3-(trifluoromethyl)benzylamine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized through oxidation, reduction, or conjugation reactions, leading to the formation of different metabolites. These metabolic pathways can influence the compound’s activity and effects on cellular function. Additionally, 4-Methyl-3-(trifluoromethyl)benzylamine can affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic pathways .
Transport and Distribution
The transport and distribution of 4-Methyl-3-(trifluoromethyl)benzylamine within cells and tissues are critical for its activity and effects. The compound can be transported across cell membranes through specific transporters or binding proteins. Once inside the cell, it can localize to specific compartments or organelles, where it exerts its effects. The distribution of 4-Methyl-3-(trifluoromethyl)benzylamine within tissues can also influence its activity, as different tissues may have varying levels of transporters or binding proteins .
Subcellular Localization
The subcellular localization of 4-Methyl-3-(trifluoromethyl)benzylamine is important for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, 4-Methyl-3-(trifluoromethyl)benzylamine may localize to the mitochondria, where it can affect cellular metabolism and energy production .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-(trifluoromethyl)benzylamine typically involves the introduction of the trifluoromethyl group and the methyl group onto a benzylamine scaffold. One common method includes the following steps:
Nitration: The starting material, 4-methylbenzylamine, undergoes nitration to introduce a nitro group at the meta position.
Reduction: The nitro group is then reduced to an amine group.
Trifluoromethylation: Finally, the trifluoromethyl group is introduced using a suitable trifluoromethylating agent under specific reaction conditions
Industrial Production Methods
Industrial production of 4-Methyl-3-(trifluoromethyl)benzylamine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and cost-effective reagents to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-3-(trifluoromethyl)benzylamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce secondary or tertiary amines .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Trifluoromethyl)benzylamine: Lacks the methyl group at the para position.
3-(Trifluoromethyl)benzylamine: The trifluoromethyl group is at the ortho position relative to the benzylamine moiety.
4-Methylbenzylamine: Does not contain the trifluoromethyl group .
Uniqueness
4-Methyl-3-(trifluoromethyl)benzylamine is unique due to the presence of both the trifluoromethyl and methyl groups, which confer distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it valuable for specific applications in medicinal chemistry and materials science .
Eigenschaften
IUPAC Name |
[4-methyl-3-(trifluoromethyl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N/c1-6-2-3-7(5-13)4-8(6)9(10,11)12/h2-4H,5,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPMGRSWJTRAJIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CN)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30590707 | |
| Record name | 1-[4-Methyl-3-(trifluoromethyl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30590707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
771581-64-7 | |
| Record name | 4-Methyl-3-(trifluoromethyl)benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=771581-64-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[4-Methyl-3-(trifluoromethyl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30590707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


